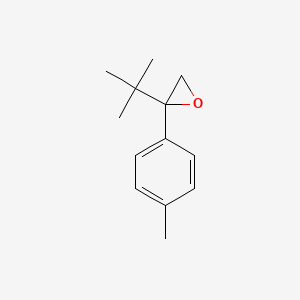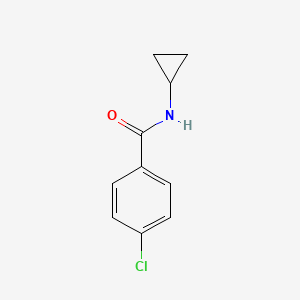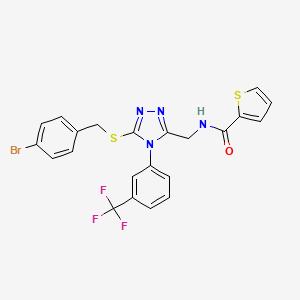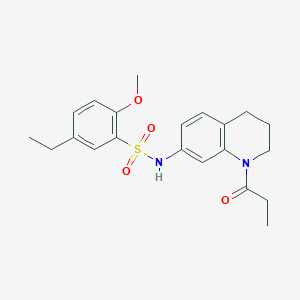
1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (EFMC) is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. EFMC is a triazole-based compound that exhibits promising biological activity, making it a valuable candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
1,2,4-Triazole derivatives, including compounds similar to 1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. Research has shown that some of these derivatives possess good to moderate activities against various microorganisms, highlighting their potential use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Properties
Triazole derivatives have also been studied for their potential anticancer properties. For instance, 2-phenylthiazole-4-carboxamide derivatives have shown significant cytotoxic activity against various human cancer cell lines, including breast, colorectal, and colon cancer. This suggests that triazole compounds, like the one , might have potential applications in cancer treatment (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Fluorescent Dyes Synthesis
Triazole derivatives have been utilized in the synthesis of fluorescent dyes. These compounds, when synthesized with certain moieties, exhibit a range of fluorescence properties, making them useful in the development of color-tunable fluorescent materials. Such applications are significant in various scientific and industrial fields, including bioimaging and sensor development (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antiviral Activities
Some triazole derivatives have been synthesized with antiviral properties. For example, benzamide-based 5-aminopyrazoles and their corresponding derivatives have been tested in vitro for their activity against influenza A virus, demonstrating significant antiviral activities. This suggests a potential use of triazole derivatives in developing treatments against viral infections (Hebishy, Salama, & Elgemeie, 2020).
Crystal Structure Analysis in Medicinal Chemistry
The crystal structure of triazole derivatives is often analyzed to understand their interactions and properties, which is crucial in medicinal chemistry. This includes studying the compound's inhibition on the proliferation of cancer cell lines, as well as understanding the structure-activity relationship that aids in drug development (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-16-11-7-6-10-15(16)23-12(2)17(21-22-23)18(24)20-14-9-5-4-8-13(14)19/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUURKBIFJOREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2959664.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)
![8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2959668.png)
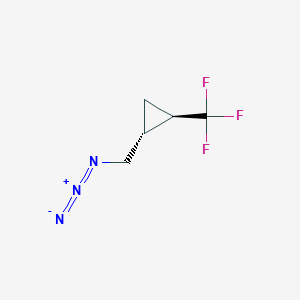
![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2959670.png)
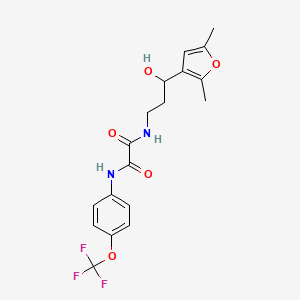
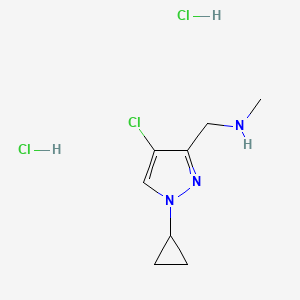
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2959677.png)
